Technical Monograph: Structural Dynamics and Synthetic Utility of 4-Ethoxypyrazole-1-acetic Acid
Executive Summary & Structural Rationale 4-Ethoxypyrazole-1-acetic acid is a specialized heterocyclic building block used primarily in the design of bioactive small molecules, particularly kinase inhibitors and agrochemi...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Structural Rationale
4-Ethoxypyrazole-1-acetic acid is a specialized heterocyclic building block used primarily in the design of bioactive small molecules, particularly kinase inhibitors and agrochemicals. Its structure combines a privileged pyrazole scaffold with two critical functional handles:[1]
4-Ethoxy Group: An electron-donating group (EDG) that modulates the electron density of the pyrazole ring, influencing
-stacking interactions and metabolic stability.
N1-Acetic Acid Tail: A polar, ionizable tether that serves as a versatile linker for bioconjugation or further derivatization (e.g., amide coupling).
Unlike 3- or 5-substituted pyrazoles, the 4-substituted regioisomer offers a unique synthetic advantage: the symmetry of the parent 4-ethoxypyrazole tautomers eliminates regioselectivity issues during N-alkylation, ensuring a single isomeric product.
Synthetic Methodology
The synthesis of 4-ethoxypyrazole-1-acetic acid is most reliably achieved through the direct N-alkylation of 4-ethoxypyrazole. This route is preferred over de novo cyclization for its operational simplicity and high yield.
Primary Route: N-Alkylation
This protocol relies on a nucleophilic substitution (
) reaction between the pyrazole nitrogen and an -haloacetate, followed by ester hydrolysis.
Reaction: Heat to 60°C for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or LC-MS.
Workup: Dilute with water (50 mL) and extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine to remove DMF. Dry over
and concentrate.
Step 2: Saponification
Solvation: Dissolve the crude ester in a 1:1 mixture of THF and Water (20 mL total).
Hydrolysis: Add Lithium Hydroxide monohydrate (
, 0.84 g, 20 mmol). Stir at ambient temperature for 2-3 hours.
Acidification: Cool to 0°C. Adjust pH to ~3.0 using 1M HCl. The product often precipitates as a white solid.
Isolation: Filter the precipitate. If no solid forms, extract with EtOAc, dry, and concentrate. Recrystallize from Ethanol/Water if necessary.
Synthetic Workflow Diagram
Physicochemical Profile
The following data summarizes the core properties of 4-ethoxypyrazole-1-acetic acid. These values are critical for determining solubility in biological assays and formulation stability.
Property
Value (Approx.)
Note
Molecular Formula
Molecular Weight
170.17 g/mol
Appearance
White to off-white solid
Crystalline
Solubility
DMSO, Methanol, Ethanol
Poor in water (unless pH > 5)
pKa (Acid)
3.8 – 4.2
Carboxylic acid moiety
pKa (Base)
~2.5
Pyrazole N2 nitrogen
LogP
0.6 – 0.9
Moderate lipophilicity due to ethoxy group
H-Bond Donors
1
Carboxylic acid OH
H-Bond Acceptors
4
Pyrazole Ns, Ether O, Carbonyl O
Analytical Characterization
To validate the identity of the synthesized compound, the following spectroscopic signatures must be confirmed.
Nuclear Magnetic Resonance (NMR)
Predicted shifts in DMSO-
.
-NMR (400 MHz):
12.8 ppm (br s, 1H): Carboxylic acid -COOH .
7.45 ppm (s, 1H): Pyrazole C3-H .
7.15 ppm (s, 1H): Pyrazole C5-H .
4.85 ppm (s, 2H): N-Methylene N-CH2-COOH .
3.95 ppm (q, Hz, 2H): Ethoxy methylene -OCH2- .
1.28 ppm (t, Hz, 3H): Ethoxy methyl -CH3 .
Interpretation: The presence of two distinct singlets in the aromatic region (7.0–7.5 ppm) confirms the 4-substituted pyrazole pattern. The broad singlet at ~12.8 ppm confirms successful hydrolysis of the ester.
(M-44) or Ethoxy group (M-45) may be observed at higher collision energies.
Purity Validation Workflow
Applications in Drug Discovery[1][3][4]
The 4-ethoxypyrazole-1-acetic acid scaffold is frequently utilized in "Fragment-Based Drug Design" (FBDD).
Bioisosterism: The pyrazole ring serves as a bioisostere for imidazole or thiazole rings, often improving metabolic stability against oxidases.
Linker Chemistry: The acetic acid tail allows for facile amide coupling with amines. This is particularly useful for creating PROTACs (Proteolysis Targeting Chimeras), where the pyrazole binds to a target protein and the acid is linked to an E3 ligase ligand.
Kinase Inhibition: The 4-ethoxy group can occupy hydrophobic pockets (e.g., the gatekeeper region) in ATP-binding sites of kinases, while the N1-tail extends into the solvent front to improve solubility.
References
Synthesis of N-Alkyl Pyrazoles: Norman, N. J., et al. "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions."[1][2] The Journal of Organic Chemistry, 2022, 87(15), 10018-10025. [1]
General Pyrazole Chemistry: Khan, A. "Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry."[3] Research & Reviews: Journal of Medicinal & Organic Chemistry, 2024, 11(3).
Physicochemical Data Grounding: PubChem Compound Summary for Ethyl 2-(1H-pyrazol-4-yloxy)acetate (Isomeric Reference). National Center for Biotechnology Information.
Synthetic Protocol (Analogous): "Practical multigram synthesis of 4- and 5-pyrazolylacetic acids." ChemRxiv, 2025.
Technical Guide: Pyrazole Acetic Acid Derivatives in Medicinal Chemistry
Executive Summary Pyrazole acetic acid derivatives represent a specialized subclass of the "privileged" pyrazole scaffold, distinguished by the presence of an acidic carboxymethyl side chain. While the pyrazole core prov...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Pyrazole acetic acid derivatives represent a specialized subclass of the "privileged" pyrazole scaffold, distinguished by the presence of an acidic carboxymethyl side chain. While the pyrazole core provides a robust template for π-stacking and hydrophobic interactions, the acetic acid moiety serves as a critical "warhead" for electrostatic engagement with cationic residues (e.g., Arginine) in target proteins.
This guide analyzes the structural utility, synthetic challenges (specifically regiocontrol), and therapeutic applications of these derivatives, moving beyond basic NSAIDs (like Lonazolac) to next-generation CRTH2 antagonists and kinase inhibitors.
The pharmacological success of pyrazole acetic acids stems from their ability to mimic endogenous ligands like prostaglandins and peptide termini.
The Bioisosteric Advantage
Acidic Head Group: The carboxylic acid (
) is ionized at physiological pH, mimicking the carboxylate of Arachidonic Acid (in COX enzymes) or Prostaglandin D2 (in CRTH2 receptors).
Rigid Linker: The pyrazole ring locks the spatial orientation of the acid relative to the hydrophobic aryl substituents, unlike flexible aliphatic chains.
Metabolic Stability: Compared to phenylacetic acids (e.g., Diclofenac), the pyrazole ring is less prone to oxidative metabolism, though the acetic acid tail can be subject to glucuronidation.
Binding Mode Mechanics
In Cyclooxygenase (COX) enzymes, the carboxylate forms a salt bridge with Arg120 . In CRTH2 receptors, it interacts with a conserved cationic pocket (often Arg170 or Lys210 ). The 1,5-diaryl substitution pattern is critical for selectivity, positioning hydrophobic groups into the accessory side pockets of the enzyme.
Synthetic Strategies: The Regioselectivity Challenge
The synthesis of substituted pyrazoles often suffers from regiochemical ambiguity. The reaction of a monosubstituted hydrazine with an unsymmetrical 1,3-dicarbonyl compound typically yields a mixture of 1,3- and 1,5-isomers.
Causality in Regiocontrol
Steric Control: Bulky substituents on the hydrazine favor the formation of the less sterically congested isomer (usually 1,3).
Electronic Control: In polar protic solvents (e.g., Ethanol/Acetic Acid), the hydrazine terminal nitrogen (more nucleophilic) attacks the most electrophilic carbonyl.
Self-Validating Protocol: To ensure the correct isomer is isolated, NOESY (Nuclear Overhauser Effect Spectroscopy) is mandatory. A cross-peak between the N-aryl protons and the C-5 substituent confirms the 1,5-isomer; its absence suggests the 1,3-isomer.
Visualization: Regioselective Pathways
The following diagram illustrates the competing pathways and the decision nodes for controlling the outcome.
Caption: Decision tree for controlling regioselectivity in pyrazole synthesis. Path B is typically required for Lonazolac-type NSAIDs.
Mechanism: Non-selective inhibition. The pyrazole core serves as a scaffold to orient the p-chlorophenyl group into the hydrophobic channel.
Limitation: High GI toxicity due to COX-1 inhibition.
Evolution: Modification of the 1,5-diaryl motif (e.g., adding sulfonamides) shifts selectivity toward COX-2 (Celecoxib-like), though the acetic acid tail is often replaced by less acidic bioisosteres in those cases to reduce direct mucosal damage.
Case Study B: CRTH2 Antagonists (Asthma/Allergy)
Target: Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2).[3][4]
Significance: PGD2 is the primary ligand. Pyrazole acetic acids (e.g., Ramatroban analogs) competitively inhibit PGD2 binding.
SAR Insight: The acetic acid is non-negotiable for binding to the cationic receptor head. However, the lipophilic tail requires a "propeller-like" conformation (often achieved via a tricyclic or bulky N-benzyl group) to fit the L-shaped hydrophobic pocket of CRTH2.
Detailed Experimental Protocols
Protocol: Regioselective Synthesis of 1-Phenyl-3-(p-chlorophenyl)pyrazole-4-acetic acid (Lonazolac Analog)
Rationale: This protocol uses the Vilsmeier-Haack approach to avoid the regioselectivity ambiguity of diketone condensation. By building the aldehyde first, we guarantee the substitution pattern.
Reflux for 3 hours. Monitor by TLC (Hexane:EtOAc 8:2).
Why: Acid catalysis promotes protonation of the ketone, facilitating nucleophilic attack by hydrazine.
Isolate: Cool, filter the solid hydrazone, wash with cold ethanol.
Vilsmeier-Haack Cyclization (The Ring Closure):
Cool DMF (5 mL) to 0°C. Add
(30 mmol) dropwise (Exothermic!). Stir 30 mins to form the chloroiminium salt.
Dissolve the hydrazone from Step 1 in DMF (10 mL) and add to the Vilsmeier reagent.
Heat to 60°C for 4 hours.
Mechanism: The hydrazone attacks the chloroiminium ion, followed by intramolecular cyclization and formylation. This yields 4-formyl-1,3-diphenylpyrazole (Aldehyde).
Workup: Pour into ice water, neutralize with
, extract with DCM.
Oxidation to Acetic Acid (The Functionalization):
Note: Direct oxidation gives the benzoic acid. To get acetic acid, we need homologation (e.g., Wittig) or use a precursor that retains the carbon count.
Alternative (Direct Acetic Acid Precursor): If the starting material was a
-keto ester, we would hydrolyze. For the aldehyde, we perform a Wittig Reaction with followed by hydrolysis.
React the pyrazole-4-aldehyde with Methoxymethyl triphenylphosphonium chloride / t-BuOK.
Hydrolyze the resulting enol ether with dilute HCl to the aldehyde homologue.
Oxidize with
/ .
Biological Assay: COX-1/COX-2 Inhibition Screen
Table 1: Assay Conditions & Readouts
Parameter
Condition
Rationale
Enzyme Source
Ovine COX-1 / Recombinant Human COX-2
Standard homology to human isoforms.
Substrate
Arachidonic Acid ()
Physiological substrate; concentration near ensures sensitivity.
Chromogen
TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine)
Oxidized by the peroxidase activity of COX; colorimetric change at 590 nm.
Pre-Incubation
10 mins @ 25°C
Allows slow-binding inhibitors (common for pyrazoles) to equilibrate.
Positive Control
Indomethacin (COX-1) / Celecoxib (COX-2)
Validates assay dynamic range.
Self-Validating Step:
Calculate the Selectivity Index (SI) :
.
If
, the compound is COX-1 selective (Gastro-toxic risk).
If
, the compound is COX-2 selective (Cardio-risk potential).
Target: Balanced inhibition or moderate COX-2 selectivity (
).
Future Perspectives: Beyond Inflammation
The "Acetic Acid" tail is evolving. Recent medicinal chemistry efforts are replacing the carboxylic acid with Bioisosteres to improve membrane permeability and reduce glucuronidation:
Hydroxamic Acids: For dual inhibition (e.g., COX/LOX or HDAC targets).
Researchers should focus on Structure-Kinetic Relationships (SKR) , optimizing the residence time of the drug on the receptor, rather than just thermodynamic affinity (
).
References
2-(1H-Pyrazol-4-yl)acetic acids as CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 2013.[6] Link
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2021. Link
Lonazolac: PubChem Compound Summary. National Center for Biotechnology Information. Link
Structure-activity relationships (SAR) and structure-kinetic relationships (SKR) of pyrrolopiperidinone acetic acids as CRTh2 antagonists. Bioorganic & Medicinal Chemistry Letters, 2014.[7] Link
New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay. Bioorganic Chemistry, 2019.[8] Link
An In-Depth Technical Guide to the Safe Handling of (4-Ethoxypyrazol-1-yl)-acetic acid
For Researchers, Scientists, and Drug Development Professionals Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for (4-Ethoxypyrazol-1-yl)-acetic acid was publicly available at the ti...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: No specific Material Safety Data Sheet (MSDS) or Safety Data Sheet (SDS) for (4-Ethoxypyrazol-1-yl)-acetic acid was publicly available at the time of this writing. The following guide has been meticulously compiled by synthesizing safety data from structurally related compounds, including pyrazole and acetic acid derivatives, and adhering to established best practices for handling novel research chemicals. This document is intended to serve as a comprehensive safety resource, but it is not a substitute for a compound-specific SDS. All laboratory activities should be conducted with a thorough hazard assessment and under the supervision of qualified personnel.
Introduction and Compound Profile
(4-Ethoxypyrazol-1-yl)-acetic acid is a specialized organic molecule that integrates a pyrazole core, an ethoxy functional group, and an acetic acid moiety. As a novel research chemical, it holds potential for applications in medicinal chemistry and drug development, where such heterocyclic compounds are of significant interest. The pyrazole ring is a common scaffold in many pharmacologically active agents. The acetic acid side chain introduces a carboxylic acid group, which can be crucial for biological activity and pharmacokinetic properties.
Given its status as a research chemical, a comprehensive and validated toxicological and safety profile is not yet established. Therefore, a cautious and proactive approach to safety is paramount. This guide provides a framework for the safe handling, storage, and disposal of (4-Ethoxypyrazol-1-yl)-acetic acid, based on an analysis of its constituent chemical functionalities.
Hazard Identification and Classification
In the absence of specific GHS (Globally Harmonized System of Classification and Labelling of Chemicals) data for (4-Ethoxypyrazol-1-yl)-acetic acid, a hazard assessment must be inferred from its structural components: the pyrazole ring and the acetic acid side chain.
Pyrazole Derivatives: Pyrazole and its derivatives are known to exhibit a range of biological activities and, consequently, potential toxicities. Some pyrazole compounds are classified as harmful if swallowed or toxic in contact with skin, and may cause skin irritation and serious eye damage.[1][2] Certain pyrazoles have also been associated with organ toxicity through prolonged or repeated exposure.
Acetic Acid Derivatives: Acetic acid is a well-characterized corrosive substance that can cause severe skin burns and eye damage.[3][4][5][6] While the ethoxy and pyrazole substitutions will modify the acidity, the carboxylic acid group necessitates handling with care to avoid contact with skin and eyes.
Based on this analysis, (4-Ethoxypyrazol-1-yl)-acetic acid should be treated as a potentially hazardous substance. The following table summarizes the anticipated GHS classifications.
Potential for irritation from both the pyrazole and acetic acid moieties.[1][7]
Serious Eye Damage/Eye Irritation
Category 1 (Causes serious eye damage)
High potential for serious eye damage due to the acidic nature and pyrazole structure.[1][2]
Specific Target Organ Toxicity (Repeated Exposure)
Category 1 or 2
Some pyrazole derivatives show evidence of target organ effects.
Safe Handling and Storage Protocols
Adherence to rigorous safe handling and storage procedures is critical to minimize exposure and ensure the integrity of the compound.
Engineering Controls and Personal Protective Equipment (PPE)
All manipulations of (4-Ethoxypyrazol-1-yl)-acetic acid should be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[8]
The following PPE is mandatory:
PPE Category
Specification
Rationale
Eye Protection
Chemical safety goggles and a face shield.
To protect against splashes and accidental contact that could cause serious eye damage.[9]
To prevent skin contact. Gloves should be inspected before use and changed frequently.
Skin and Body Protection
A lab coat, long pants, and closed-toe shoes.
To protect the skin from accidental spills.
Respiratory Protection
A NIOSH-approved respirator may be necessary for handling large quantities or if there is a risk of aerosol generation.
To prevent inhalation of any dusts or aerosols.
Step-by-Step Handling Protocol
Preparation: Before handling, ensure that the work area is clean and uncluttered. Have all necessary equipment and reagents readily available. Locate the nearest emergency eyewash station and safety shower.[10]
Donning PPE: Put on all required personal protective equipment as outlined in the table above.
Weighing and Transfer: Conduct all weighing and transfer operations within a chemical fume hood to minimize inhalation exposure.
Dissolving: When dissolving the compound, add it slowly to the solvent to avoid splashing.
Reactions: For chemical reactions, use appropriate glassware and ensure the setup is secure.
Post-Handling: After handling, decontaminate the work area and any equipment used.
Doffing PPE: Remove PPE in the correct order to avoid cross-contamination. Wash hands thoroughly with soap and water.
Storage Requirements
Proper storage is essential for maintaining the stability of the compound and preventing accidents.[8][11]
Container: Store in a tightly sealed, properly labeled container.
Location: Keep in a cool, dry, and well-ventilated area.[8]
Segregation: Store away from incompatible materials such as strong oxidizing agents and bases.[8]
Inventory: Maintain an accurate inventory of the chemical.
Emergency Procedures
A clear and well-rehearsed emergency plan is crucial for responding effectively to any incidents.
First-Aid Measures
Exposure Route
First-Aid Procedure
Eye Contact
Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[3]
Skin Contact
Immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[3][5]
Inhalation
Move the person to fresh air. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.[3]
Ingestion
Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them one or two glasses of water to drink. Seek immediate medical attention.[3]
Accidental Release Measures
The response to a spill will depend on its size and location.[10][12][13]
Minor Spill (in a fume hood):
Alert others in the immediate area.
Wear appropriate PPE.
Contain the spill with an inert absorbent material (e.g., vermiculite, sand).
Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
Decontaminate the spill area with a suitable cleaning agent.
Major Spill (outside a fume hood):
Evacuate the immediate area.
Alert laboratory personnel and the institutional safety officer.
If the substance is volatile or dusty, close the laboratory doors and increase ventilation to the outside if possible.
Do not attempt to clean up a major spill without proper training and equipment. Await the arrival of the emergency response team.
Fire-Fighting Measures
In the event of a fire involving (4-Ethoxypyrazol-1-yl)-acetic acid, use a dry chemical, carbon dioxide, or alcohol-resistant foam extinguisher.[5] Do not use a direct stream of water, as it may spread the fire. Firefighters should wear self-contained breathing apparatus and full protective gear.
Physicochemical and Toxicological Profile (Inferred)
As no specific data is available, the following information is an educated estimation based on related compounds.
Property
Estimated Value/Information
Rationale
Appearance
White to off-white solid
Typical for small organic molecules.
Melting Point
Not available
Expected to be a solid at room temperature.
Boiling Point
Not available
Likely to decompose at high temperatures.
Solubility
Likely soluble in organic solvents (e.g., DMSO, DMF, methanol) and potentially in aqueous bases.
The presence of both nonpolar (pyrazole, ethoxy) and polar (acetic acid) groups suggests this solubility profile.
Stability
Stable under recommended storage conditions.
Avoid strong oxidizing agents and bases.
Reactivity
The carboxylic acid group can react with bases.
Standard reactivity for a carboxylic acid.
Hazardous Decomposition Products
Oxides of carbon and nitrogen upon combustion.
Expected for an organic compound containing these elements.
Toxicological Data:
No specific toxicological studies have been reported for (4-Ethoxypyrazol-1-yl)-acetic acid. However, based on the known toxicology of pyrazole and its derivatives, the compound should be handled as if it is potentially toxic.[14][15][16] Chronic exposure should be avoided.
Experimental Protocols and Visualizations
Safe Weighing and Solution Preparation Workflow
Caption: Workflow for the safe weighing and preparation of solutions of (4-Ethoxypyrazol-1-yl)-acetic acid.
Emergency Response Decision Tree for a Chemical Spill
Caption: Decision tree for responding to a chemical spill of (4-Ethoxypyrazol-1-yl)-acetic acid.
Conclusion
While (4-Ethoxypyrazol-1-yl)-acetic acid presents exciting opportunities for research and development, its novel nature demands a highly cautious and informed approach to safety. By understanding the potential hazards associated with its structural components and adhering to the rigorous handling, storage, and emergency procedures outlined in this guide, researchers can work with this compound in a safe and responsible manner. Always prioritize safety and consult with institutional safety professionals when in doubt.
References
A comprehensive list of references that informed this guide is provided below.
University of Western Australia. (2024, November 27). Laboratory emergency response procedures. Retrieved from [Link]
Duke Kunshan University. Laboratory Emergency Preparedness. Retrieved from [Link]
The City University of New York. Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
Harvard University Environmental Health and Safety. Chemicals and Hazardous Materials. Retrieved from [Link]
Westlab. (2023, May 5). 8 Steps to Handling a Lab Chemical Spill. Retrieved from [Link]
Al-Abdullah, E. S., Al-Dies, A. M., El-Emam, A. A., El-Gazzar, M. G., & El-Gohary, N. S. (2015). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives. Saudi Pharmaceutical Journal, 23(1), 57-67.
Kramer, M. (1980). Chronic toxicity of pyrazolones: the problem of nitrosation. British Journal of Clinical Pharmacology, 10(S2), 313S-317S.
University of Wisconsin–Madison, Environment, Health & Safety. Chemical Storage. Retrieved from [Link]
Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance. Retrieved from [Link]
American Chemical Society. (2023, January 24). Safety and Perceptions of Risk in the Handling of Laboratory Chemicals in a Biological Research Community. Retrieved from [Link]
New Mexico State University. Chemical Safety in Research and Teaching. Retrieved from [Link]
ResearchGate. The four toxicity parameters of pyrazole-based derivatives 7c and 11a. Retrieved from [Link]
PubMed. Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. Retrieved from [Link]
American Chemical Society. Guide for Chemical Spill Response. Retrieved from [Link]
MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
ChemReg.net. GHS Classification. Retrieved from [Link]
VelocityEHS. (2014, November 19). Acetic Acid Hazards & Safety Information. Retrieved from [Link]
Medium. (2024, October 21). Hazards and Safety Measures for Handling Glacial Acetic Acid in Laboratory Settings. Retrieved from [Link]
New Jersey Department of Health. Hazardous Substance Fact Sheet. Retrieved from [Link]
GOV.UK. (2015, October 15). Incident management: acetic acid. Retrieved from [Link]
European Chemicals Agency. Pyrazole - Substance Information. Retrieved from [Link]
ChemRadar. GHS Classification Search Tool. Retrieved from [Link]
Commercial Sourcing & Synthesis of (4-Ethoxypyrazol-1-yl)-acetic Acid Building Blocks
The following technical guide provides an in-depth analysis of commercial sourcing and synthesis strategies for (4-Ethoxypyrazol-1-yl)-acetic acid building blocks. Technical Whitepaper | Version 1.0 Executive Summary The...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide provides an in-depth analysis of commercial sourcing and synthesis strategies for (4-Ethoxypyrazol-1-yl)-acetic acid building blocks.
Technical Whitepaper | Version 1.0
Executive Summary
The (4-Ethoxypyrazol-1-yl)-acetic acid scaffold represents a critical building block in modern medicinal chemistry, particularly for the development of kinase inhibitors and GPCR ligands where the pyrazole core serves as a bioisostere for phenyl or heteroaromatic rings. Despite its utility, direct commercial availability of the free acid is limited, often necessitating a strategic pivot to precursor sourcing and in-house synthesis. This guide outlines the optimal sourcing channels for the core 4-Ethoxy-1H-pyrazole precursor, details a validated synthetic protocol for the acetic acid derivative, and establishes rigorous quality control standards to ensure downstream success in drug discovery campaigns.
Chemical Profile & Structural Analysis
Understanding the structural integrity of the target molecule is paramount for effective sourcing and synthesis.
Symmetry Note: The 4-ethoxy-1H-pyrazole precursor is tautomerically symmetric (positions 3 and 5 are equivalent). Consequently, N-alkylation yields a single regioisomer, simplifying the purification process.
Strategic Sourcing: Vendors & Tiering
Due to the niche nature of the acetic acid derivative, the most reliable strategy involves sourcing the 4-Ethoxy-1H-pyrazole (CAS 81437-10-7) and the alkylating agent Ethyl bromoacetate (CAS 105-36-2).
Alfa Aesar (Thermo Fisher): Reliable standard grade.
Sourcing Workflow Diagram
The following diagram illustrates the decision matrix for sourcing this building block.
Figure 1: Strategic sourcing workflow for (4-Ethoxypyrazol-1-yl)-acetic acid, highlighting the synthesis pathway when direct sourcing is unavailable.
Validated Synthetic Protocol
When direct commercial sources are unavailable or cost-prohibitive, the following two-step synthesis is the industry standard for generating high-purity material.
Checkpoint: Monitor disappearance of pyrazole NH signal by TLC or LCMS.
Step 2: Ester Hydrolysis
Reaction: Ethyl 2-(4-ethoxypyrazol-1-yl)acetate
(4-Ethoxypyrazol-1-yl)-acetic acid
Reagents: LiOH
HO (3.0 eq).
Solvent: THF/Water (3:1).
Conditions: Stir at room temperature for 2-4 hours.
Workup: Acidify to pH ~2-3 with 1N HCl. Extract with EtOAc or precipitate the solid directly if concentration allows.
Purification: Recrystallization from Ethanol/Water or preparative HPLC if necessary.
Quality Control & Analytics
To ensure the integrity of the building block for downstream applications, the following QC parameters must be met.
Critical Impurity Profile
Impurity Type
Origin
Detection Method
Limit
Residual Pyrazole
Incomplete alkylation
LCMS / TLC
< 0.5%
Bis-alkylation
Over-alkylation (unlikely due to structure)
LCMS
< 0.1%
Inorganic Salts
Residual KCO / LiCl
Ash test / ROI
< 1.0%
Residual Solvent
DMF/THF entrapment
H NMR
< 5000 ppm
Analytical Specifications
H NMR (DMSO-d): Must show distinct pyrazole protons (singlets or doublets depending on resolution), ethoxy quartet/triplet, and the N-CH singlet.
LCMS: Purity >95% (UV 254 nm). Mass [M+H]
= 171.1.
Appearance: Typically a white to off-white solid.
Applications in Drug Discovery
The (4-Ethoxypyrazol-1-yl)-acetic acid moiety is frequently employed in:
Kinase Inhibitors: As a solvent-exposed tail to improve solubility or target specific residues in the ATP binding pocket.
Fragment-Based Drug Design (FBDD): The pyrazole core serves as a neutral, stable scaffold for growing fragments.
PROTAC Linkers: The carboxylic acid handle allows for easy conjugation to E3 ligase ligands or warheads.
References
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 132989436, (1H-Pyrazol-4-yloxy)-acetic acid ethyl ester.[1] Retrieved from [Link][1]
WuXi AppTec. LabNetwork Chemical Sourcing. Retrieved from [Link]
Using (4-Ethoxypyrazol-1-yl)-acetic acid in peptide coupling reactions
Application Note: Optimization of N-Terminal Capping and Side-Chain Derivatization using (4-Ethoxypyrazol-1-yl)-acetic acid Executive Summary (4-Ethoxypyrazol-1-yl)-acetic acid is a specialized heterocyclic building bloc...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: Optimization of N-Terminal Capping and Side-Chain Derivatization using (4-Ethoxypyrazol-1-yl)-acetic acid
Executive Summary
(4-Ethoxypyrazol-1-yl)-acetic acid is a specialized heterocyclic building block used in medicinal chemistry and peptide synthesis to introduce a pyrazole moiety. Unlike standard amino acids, this achiral carboxylic acid is typically employed as an N-terminal capping agent or for side-chain derivatization (e.g., on Lysine
-amines) to modulate lipophilicity, metabolic stability, and hydrogen-bonding potential.
This guide provides optimized protocols for coupling (4-Ethoxypyrazol-1-yl)-acetic acid to peptide amines in both Solid-Phase Peptide Synthesis (SPPS) and solution-phase chemistries. It addresses specific challenges regarding solubility, activation kinetics, and purification.
Chemical Profile & Properties[1][2][3][4][5][6][7]
Before initiating synthesis, understanding the physicochemical properties of the reagent is critical for solvent selection and stoichiometry.
Property
Description
Implications for Synthesis
Functional Class
Heterocyclic Carboxylic Acid
Requires activation (e.g., carbodiimide, uronium) to react with amines.
Chirality
Achiral
Zero risk of racemization for the reagent itself. High base concentrations can still racemize the peptide anchor.
Electronic State
Electron-Rich Pyrazole (4-Ethoxy EDG)
The 4-ethoxy group increases electron density on the ring, potentially improving solubility in organic solvents compared to unsubstituted pyrazoles.
Solubility
High: DMF, NMP, DMSOLow: Water, Ether
Do not use aqueous buffers for the coupling step. Dissolve in DMF/NMP.
Sterics
Low (Methylene linker)
The linker minimizes steric hindrance, allowing rapid coupling even to secondary amines.
Mechanistic Insight: Activation & Coupling
The coupling of (4-Ethoxypyrazol-1-yl)-acetic acid follows the standard amidation mechanism. However, because the pyrazole nitrogen can act as a weak Lewis base, "pre-activation" without the amine present should be minimized to prevent potential side reactions (though rare with this specific scaffold).
Recommended Activation Strategy:
Standard: HATU/DIPEA (Fastest, high conversion).
Green/Alternative: DIC/Oxyma Pure (Lower racemization risk for the peptide chain, safer byproducts).
Figure 1: Activation pathway. The carboxylic acid is converted to an active ester in situ, which is then attacked by the peptide amine.
Experimental Protocols
Protocol A: Solid-Phase Coupling (Manual or Automated)
Best for N-terminal capping on Rink Amide or Wang resins.
Reagents:
Acid: (4-Ethoxypyrazol-1-yl)-acetic acid (0.2 M in DMF).
Activator: HATU (0.5 M in DMF).
Base: DIPEA (2.0 M in NMP).
Resin: Fmoc-deprotected peptide-resin (swollen in DMF).
Step-by-Step Procedure:
Preparation: Calculate reagents based on 4 equivalents (eq) relative to resin loading.
Example: For 0.1 mmol resin, use 0.4 mmol Acid.
Dissolution: Dissolve the Acid (4 eq) and HATU (3.9 eq) in minimum DMF.
Note: Use slightly less HATU than Acid to prevent capping the amine with the uronium salt (guanidinylation).
Activation: Add DIPEA (8 eq) to the Acid/HATU mixture. Shake for 30 seconds to pre-activate.
Coupling: Add the activated solution immediately to the drained resin.
Incubation: Agitate at Room Temperature (RT) for 45–60 minutes .
Optimization: For sterically hindered N-termini (e.g., N-methyl amino acids), extend to 2 hours or double couple.
Washing: Drain and wash resin with DMF (3x) and DCM (3x).
Validation: Perform a Kaiser Test (Ninhydrin).
Blue beads: Incomplete coupling (Repeat steps 2-5).
Colorless/Yellow beads: Complete coupling.
Protocol B: Solution-Phase Derivatization
Best for modifying small molecule amines or short peptides in solution.
Reagents:
Solvent: Anhydrous DMF or DCM.
Coupling Agent: EDC[1]·HCl (1.1 eq) and HOBt (1.1 eq).
Base: N-Methylmorpholine (NMM) or DIPEA (2-3 eq).
Workflow:
Dissolve (4-Ethoxypyrazol-1-yl)-acetic acid (1.0 eq) in DCM/DMF.
Add HOBt (1.1 eq) and EDC·HCl (1.1 eq) at 0°C. Stir for 15 mins.
Add the Amine component (1.0 eq) and Base (2.0 eq).
Allow to warm to RT and stir overnight (12-16h).
Workup: Dilute with EtOAc. Wash sequentially with:
1M KHSO4 (removes basic impurities/urea).
Sat. NaHCO3 (removes unreacted acid).
Brine.
Dry over MgSO4 and concentrate.
Critical Optimization & Troubleshooting
The following table synthesizes common failure modes and validated solutions.
Observation
Probable Cause
Corrective Action
Precipitation in Rxn Vessel
High Concentration / Low Solubility
Dilute reaction mixture with NMP or DMSO. Pyrazoles can aggregate at >0.5 M.
Kaiser Test Positive (Blue)
Incomplete Coupling
Double Couple: Repeat the coupling step with fresh reagents. Switch Reagents: Use PyAOP or HATU at 50°C (if peptide contains no Cys/His).
Low Yield (Solution Phase)
Acid Retention in Organic Layer
The pyrazole nitrogen may be protonated during acid washes. Adjust workup pH to ~5-6 (mildly acidic) rather than pH 1 to ensure the product remains organic-soluble.
Extra Mass (+99 Da)
Guanidinylation
Caused by excess HATU reacting with the amine. Solution: Always use 0.95 eq of HATU relative to the Carboxylic Acid.
Workflow Diagram: SPPS Cycle
This diagram illustrates the integration of the pyrazole acid into a standard Fmoc-SPPS workflow.
Figure 2: Integration of (4-Ethoxypyrazol-1-yl)-acetic acid into standard SPPS workflow.
References
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
Shelton, P. T., & Jensen, K. J. (2013). Linkers, Resins, and General Procedures for Solid-Phase Peptide Synthesis.[2] Methods in Molecular Biology, 1047, 23-41.
Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4-27.
(4-Ethoxypyrazol-1-yl)-acetic acid: A Versatile Heterocyclic Building Block for Modern Drug Discovery
Introduction: The Privileged Status of Pyrazoles in Medicinal Chemistry The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of b...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Status of Pyrazoles in Medicinal Chemistry
The pyrazole nucleus is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of biologically active compounds.[1] Its unique electronic properties, metabolic stability, and ability to participate in various non-covalent interactions have cemented its role in the design of novel therapeutics. Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][3] The functionalization of the pyrazole ring at different positions allows for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets.
This application note focuses on a particularly valuable, yet underexplored, building block: (4-Ethoxypyrazol-1-yl)-acetic acid . The presence of the N-acetic acid moiety provides a convenient handle for further synthetic elaboration, primarily through amide bond formation, enabling the construction of diverse chemical libraries for drug discovery programs. The 4-ethoxy group offers a point of modulation for properties such as lipophilicity and can engage in specific interactions within a protein binding pocket. This guide will provide a comprehensive overview of the synthesis, properties, and potential applications of this versatile building block, complete with detailed protocols for its preparation and derivatization.
Physicochemical and Spectroscopic Profile
Due to the limited availability of experimental data for (4-Ethoxypyrazol-1-yl)-acetic acid, the following properties are a combination of data from closely related analogs and predicted values. Researchers should verify these properties upon synthesis.
Property
Value (Estimated)
Source/Method
Molecular Formula
C₇H₁₀N₂O₃
-
Molecular Weight
170.17 g/mol
-
Appearance
White to off-white solid
Analogy to similar pyrazole acetic acids
Melting Point
145-155 °C
Analogy to substituted pyrazole carboxylic acids
pKa
3.5 - 4.5
Analogy to similar heterocyclic acetic acids
LogP
~1.2
Predictive software (e.g., ChemDraw)
Solubility
Soluble in polar organic solvents (MeOH, EtOH, DMF, DMSO), sparingly soluble in water
Mass Spectrometry (EI): The fragmentation pattern is expected to show a prominent molecular ion peak followed by the loss of the carboxylic acid group (-COOH) and subsequent fragmentation of the pyrazole ring, a common pattern for pyrazole compounds.[6]
Synthetic Protocols
The synthesis of (4-Ethoxypyrazol-1-yl)-acetic acid can be achieved through a straightforward two-step process starting from the commercially available 4-ethoxypyrazole.
Protocol 1: Synthesis of (4-Ethoxypyrazol-1-yl)-acetic acid
This protocol is adapted from established methods for the N-alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis, followed by ester hydrolysis.[7][8][9]
Step 1: Synthesis of Ethyl (4-Ethoxypyrazol-1-yl)acetate
To a stirred solution of 4-ethoxypyrazole (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0 eq) and a catalytic amount of tetrabutylammonium bromide (0.1 eq).
Add ethyl chloroacetate (1.2 eq) dropwise to the suspension at room temperature.
Heat the reaction mixture to reflux (approximately 82°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
Concentrate the filtrate under reduced pressure to obtain the crude ethyl (4-ethoxypyrazol-1-yl)acetate.
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Step 2: Hydrolysis of Ethyl (4-Ethoxypyrazol-1-yl)acetate to (4-Ethoxypyrazol-1-yl)-acetic acid
Materials:
Ethyl (4-ethoxypyrazol-1-yl)acetate
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
Tetrahydrofuran (THF) or Methanol (MeOH)
Water (H₂O)
Hydrochloric acid (HCl), 1M
Procedure:
Dissolve the purified ethyl (4-ethoxypyrazol-1-yl)acetate (1.0 eq) in a mixture of THF (or MeOH) and water (e.g., 3:1 v/v).
Add LiOH (or NaOH) (1.5 - 2.0 eq) to the solution and stir at room temperature.
Monitor the hydrolysis by TLC until the starting material is consumed.
Remove the organic solvent under reduced pressure.
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or ethyl acetate to remove any unreacted ester.
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with 1M HCl.
The product, (4-Ethoxypyrazol-1-yl)-acetic acid, will precipitate out of the solution.
Collect the solid by filtration, wash with cold water, and dry under vacuum to yield the final product.
Applications in Drug Discovery: A Gateway to Novel Chemical Space
The (4-Ethoxypyrazol-1-yl)-acetic acid building block is a powerful tool for medicinal chemists, offering multiple avenues for the generation of diverse and novel molecular entities.
Amide Bond Formation: The Workhorse Reaction
The carboxylic acid functionality serves as a prime handle for amide coupling reactions, one of the most frequently utilized transformations in drug discovery.[2] This allows for the introduction of a wide array of amine-containing fragments, enabling extensive Structure-Activity Relationship (SAR) studies.[11]
General Protocol for Amide Coupling:
Materials:
(4-Ethoxypyrazol-1-yl)-acetic acid
Amine of choice (R-NH₂)
Coupling agent: e.g., HATU, HBTU, or EDC/HOBt
Base: e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Solvent: e.g., N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure (using HATU):
Dissolve (4-Ethoxypyrazol-1-yl)-acetic acid (1.0 eq) and the desired amine (1.1 eq) in anhydrous DMF.
Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature.
Add HATU (1.2 eq) in one portion.
Stir the reaction at room temperature and monitor by TLC or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude amide by column chromatography or recrystallization.
Esterification of the carboxylic acid provides another avenue for derivatization, often employed to create prodrugs or to fine-tune properties such as solubility and cell permeability.
Solvent: The alcohol can often be used as the solvent.
Procedure:
Dissolve (4-Ethoxypyrazol-1-yl)-acetic acid in an excess of the desired alcohol.
Add a catalytic amount of concentrated H₂SO₄ (a few drops).
Heat the reaction mixture to reflux and monitor by TLC.
After completion, cool the mixture and remove the excess alcohol under reduced pressure.
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
Dry the organic layer, concentrate, and purify the resulting ester.
Visualization of Synthetic and Application Pathways
Caption: Synthetic pathway to (4-Ethoxypyrazol-1-yl)-acetic acid and its derivatization.
Reactivity and Strategic Considerations in Drug Design
The pyrazole ring is an electron-rich aromatic system. The N1-acetic acid side chain deactivates the ring towards electrophilic substitution to some extent. However, the 4-position remains the most likely site for electrophilic attack if harsh conditions are employed.[1]
The true utility of this building block lies in its role as a scaffold for presenting diverse functionalities. The pyrazole core can act as a bioisosteric replacement for other aromatic systems like benzene or other heterocycles, often leading to improved physicochemical properties and metabolic stability.[12][13]
Caption: Key functional handles and their roles in drug design.
When incorporating this building block into a drug discovery campaign, researchers should consider the following:
Vectorial Diversity: The N-acetic acid moiety provides a defined exit vector for library synthesis, allowing for systematic exploration of the surrounding chemical space.
Property Modulation: The 4-ethoxy group can be varied (e.g., to methoxy, isopropoxy, or other substituents) to fine-tune lipophilicity, polarity, and potential interactions with the target protein.
Scaffold Hopping: In lead optimization, the pyrazole core itself can be considered for bioisosteric replacement with other 5-membered heterocycles like triazoles or oxadiazoles to explore different intellectual property space and potentially improve ADMET properties.[14][15]
Safety and Handling
While specific toxicity data for (4-Ethoxypyrazol-1-yl)-acetic acid is not available, it should be handled with the standard precautions for laboratory chemicals.
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.
Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents.
Conclusion
(4-Ethoxypyrazol-1-yl)-acetic acid represents a valuable and versatile building block for the synthesis of novel heterocyclic compounds in drug discovery. Its straightforward synthesis and the presence of a readily functionalizable carboxylic acid handle make it an attractive starting point for the construction of diverse chemical libraries. The strategic incorporation of this scaffold allows for the exploration of new chemical space and the optimization of lead compounds, leveraging the well-established benefits of the pyrazole core in medicinal chemistry.
References
Mostinski, Y., et al. (2020). From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. Journal of Medicinal Chemistry. Available at: [Link]
Mostinski, Y., et al. (2020). From Pyrazolones to Azaindoles: Evolution of Active-Site SHP2 Inhibitors Based on Scaffold Hopping and Bioisosteric Replacement. ACS Figshare. Available at: [Link]
de Mattos, M. C., et al. (2004). Bioisosteric Replacements of the Pyrazole Moiety of Rimonabant: Synthesis, Biological Properties, and Molecular Modeling Investigations of Thiazoles, Triazoles, and Imidazoles as Potent and Selective CB1 Cannabinoid Receptor Antagonists. Journal of Medicinal Chemistry. Available at: [Link]
ResearchGate. (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... ResearchGate. Available at: [Link]
Royal Society of Chemistry. (n.d.). Bioisosteric replacement of the pyrazole 3-carboxamide moiety of rimonabant. A novel series of oxadiazoles as CB1 cannabinoid receptor antagonists. Organic & Biomolecular Chemistry. Available at: [Link]
SYNTHESIS OF SOME NEW N-ACETYLATED PYRAZOLINE DERIVATIVES VIA THE EFFICIENT ONE-POT REACTION BY USING p-TOLUENESULFONIC ACID. (n.d.). ijc.cc.bas.bg. Available at: [Link]
Pop, R., et al. (2024). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. PMC. Available at: [Link]
van der Plas, H. C. (1970). The mass spectra of some pyrazole compounds. Semantic Scholar. Available at: [Link]
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). sciencedirect.com. Available at: [Link]
Royalchem. (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. Available at: [Link]
SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (n.d.). Connect Journals. Available at: [Link]
Vurov, I., et al. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PMC. Available at: [Link]
Patil, S. A., et al. (2022). Polynitro-N-aryl-C-nitro-pyrazole/imidazole Derivatives: Thermally Stable-Insensitive Energetic Materials. ACS Publications. Available at: [Link]
Nehra, B., et al. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022-2025). PubMed. Available at: [Link]
Becerra, D., et al. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. Available at: [Link]
di Martino, R. M. C., et al. (n.d.). Discovery and SAR Evolution of Pyrazole Azabicyclo[3.2.1]octane Sulfonamides as a Novel Class of Non-Covalent N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibitors for Oral Administration. Journal of Medicinal Chemistry. Available at: [Link]
Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Open Access Journals - Research and Reviews. Available at: [Link]
Bibliomed. (n.d.). SYNTHESIS AND REACTIONS OF NEW PYRAZOLE DERIVATIVES. Bibliomed. Available at: [Link]
Pharmacological Activities of Pyrazole and Its Derivatives A Review. (2026). ijcrt.org. Available at: [Link]
Al-Warhi, T., et al. (2022). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PMC. Available at: [Link]
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2025). Open Research Library. Available at: [Link]
194 recent advances in the synthesis of new pyrazole derivatives. (n.d.). revistas.utm.edu.ec. Available at: [Link]
Royal Society of Chemistry. (n.d.). A vibrational assignment for pyrazole. Journal of the Chemical Society B. Available at: [Link]
Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
NIU Department of Chemistry and Biochemistry. (n.d.). IR Absorption Frequencies. NIU. Available at: [Link]
ResearchGate. (2026). Recent updates in medicinal chemistry and SAR profile of therapeutically important pyrazole hybrid analogues (2022–2025). ResearchGate. Available at: [Link]
NMR Chemical Shifts. (n.d.). pitt.edu. Available at: [Link]
Faisal, S. M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Available at: [Link]
MDPI. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI. Available at: [Link]
Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent. (2020). ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Mass fragmentation pattern for compound 10. ResearchGate. Available at: [Link]
ResearchGate. (2025). (PDF) Alkylation of pyrazoles with ethyl chloroacetate under phase-transfer catalysis and hydrolysis of the esters obtained. ResearchGate. Available at: [Link]
D'Accolti, L., et al. (n.d.). Preparation and Physicochemical Characterization of Water-Soluble Pyrazole-Based Nanoparticles by Dendrimer Encapsulation of an Insoluble Bioactive Pyrazole Derivative. PMC. Available at: [Link]
A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). IJNRD. Available at: [Link]
ResearchGate. (n.d.). Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). ResearchGate. Available at: [Link]
62° CBQ - Optimized synthesis and characterization of ethyl [i]N[/i]-cycloamine acetates. (n.d.). sbq.org.br. Available at: [Link]
Alkylation of Pyrazoles with Ethylene Chlorohydrin under Phase Transfer Catalysis. (2025). ResearchGate. Available at: [Link]
ResearchGate. (n.d.). Hydrolysis of hyperpolarised ethyl acetate.: (a) The reaction scheme;... ResearchGate. Available at: [Link]
Wikipedia. (n.d.). Ethyl chloroacetate. Wikipedia. Available at: [Link]
US3786082A - Synthesis of ethyl 4-haloacetoacetoacetates - Google Patents. (n.d.). Google Patents.
Fulmer, G. R., et al. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. KGROUP. Available at: [Link]
Synthesis of ethyl 2-(2-methyl-4-oxoquinazolin-3(4H)-yl) acetate as important analog and intermediate of. (n.d.). ijpbs.net. Available at: [Link]
Chemistry Steps. (2024). NMR Chemical Shift Values Table. Chemistry Steps. Available at: [Link]
Application Note: Precision Synthesis and Functionalization of 4-Ethoxypyrazole Scaffolds
Executive Summary The 4-ethoxypyrazole moiety represents a privileged substructure in modern medicinal chemistry, serving as a critical bioisostere for electron-rich aromatic rings in kinase inhibitors (e.g., JAK, LRRK2)...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The 4-ethoxypyrazole moiety represents a privileged substructure in modern medicinal chemistry, serving as a critical bioisostere for electron-rich aromatic rings in kinase inhibitors (e.g., JAK, LRRK2) and metabolic modulators. Unlike the ubiquitous 3- or 5-substituted pyrazoles, the 4-alkoxy substitution pattern offers unique physicochemical advantages: it increases lipophilicity (
) while maintaining specific hydrogen-bond acceptor capabilities, often improving blood-brain barrier (BBB) permeability and metabolic stability against P450 oxidation.
This Application Note provides a validated, high-fidelity guide for the synthesis and downstream functionalization of 4-ethoxypyrazole intermediates. We move beyond standard textbook preparations to address the two primary bottlenecks in this workflow:
Regioselective N-Functionalization: Controlling Tautomer-dependent alkylation in asymmetric scaffolds.
Strategic Synthesis of the Core Scaffold
Historically, 4-alkoxypyrazoles were synthesized via the condensation of hydrazines with 2-alkoxy-3-oxopropanals. However, this route suffers from low yields and the instability of the aldehyde precursors.
Recommended Route: Copper-Catalyzed Ullmann-Type C-O Coupling.[1]
This protocol utilizes stable, commercially available 4-iodopyrazoles or 4-bromopyrazoles, enabling the late-stage installation of the ethoxy group. This is particularly advantageous when sensitive functional groups are present on the pyrazole ring.
Protocol A: Cu-Catalyzed Ethoxylation of 4-Iodopyrazole
Objective: Synthesis of 4-ethoxy-1H-pyrazole (or its 3/5-substituted derivatives) from 4-iodopyrazole.
Solvent: Ethanol (anhydrous) – acts as both reagent and solvent.
Conditions: Sealed tube,
, 16–24 hours.
Step-by-Step Methodology:
Catalyst Pre-complexation: In a glovebox or under Argon flow, charge a reaction vial with CuI (19 mg, 0.1 mmol) and Me4Phen (47 mg, 0.2 mmol). Add 2 mL of anhydrous ethanol and stir for 10 minutes until a homogenous complex forms (often deep colored).
Substrate Addition: Add 4-iodo-1H-pyrazole (194 mg, 1.0 mmol) and
(652 mg, 2.0 mmol).
Reaction: Seal the vial with a Teflon-lined cap. Heat the block to
. Vigorous stirring (800 rpm) is essential as the base is heterogeneous.
Monitoring: Monitor via TLC (Ethyl Acetate/Hexane 1:1). The starting iodide (
) will disappear, replaced by the more polar 4-ethoxypyrazole (, stains strongly with ).
Workup: Cool to room temperature. Filter through a pad of Celite to remove inorganic salts. Wash the pad with Ethyl Acetate (
mL).
Purification: Concentrate the filtrate. Purify via flash column chromatography (Gradient: 0%
60% EtOAc in Hexanes).
Mechanistic Insight:
The use of Me4Phen is critical. Standard phenanthroline ligands often fail with electron-rich alcohols like ethanol due to competitive binding. The electron-rich Me4Phen stabilizes the oxidative addition intermediate, facilitating the difficult C-O reductive elimination.
Regioselective N-Functionalization
The most significant challenge in pyrazole chemistry is controlling N1 vs. N2 alkylation when the pyrazole is asymmetrically substituted (e.g., 3-methyl-4-ethoxy-1H-pyrazole).
Steric Control: Alkylation generally favors the less sterically hindered nitrogen (N1, distal to the bulky C3 substituent).
Electronic Control: Electron-withdrawing groups (EWG) at C3 can shift acidity, sometimes favoring N2 alkylation under thermodynamic control.
Protocol B: Regioselective N-Alkylation of 3-Substituted-4-Ethoxypyrazoles
Scenario: Alkylation of 3-methyl-4-ethoxy-1H-pyrazole with Benzyl Bromide.
Experimental Design Table: Solvent & Base Effects
Entry
Base (2.0 equiv)
Solvent
Temperature
Yield (%)
Regioselectivity (N1 : N2)
Mechanism
1
THF
92%
60 : 40
Kinetic (Non-selective)
2
Acetone
Reflux
85%
75 : 25
Thermodynamic
3
DMF
95%
95 : 5
Steric/Chelation Control
4
tBuOH
70%
50 : 50
Reversible/Equilibrating
Optimized Protocol (Entry 3):
Dissolution: Dissolve 3-methyl-4-ethoxy-1H-pyrazole (1.0 equiv) in anhydrous DMF (0.2 M concentration).
Base Activation: Add
(2.0 equiv).[1] Stir at room temperature for 30 minutes. The "Cesium Effect" increases the solubility of the pyrazolate anion and promotes a tighter ion pair, enhancing steric discrimination.
Alkylation: Add Benzyl Bromide (1.1 equiv) dropwise. Heat to
for 4 hours.
Validation: Analyze crude mixture via
NMR.
N1-Isomer (Major): The methylene protons of the benzyl group typically appear upfield relative to the N2 isomer.
NOESY Confirmation: A strong NOE signal between the N-benzyl protons and the C5-H (pyrazole proton) confirms the N1 isomer. The N2 isomer would show NOE with the C3-Methyl group.
Visualizing the Synthetic Workflow
The following diagram illustrates the integrated workflow for generating a bioactive Kinase Inhibitor scaffold using the protocols described above.
Figure 1: Integrated synthetic workflow converting halogenated precursors to bioactive N-alkylated 4-ethoxypyrazoles. Green path indicates the optimized route.
Bioactive Application: Kinase Inhibitor Design
In the context of Drug Discovery, the 4-ethoxy group is often deployed to fill hydrophobic pockets in the ATP-binding site of kinases.
Rationale: The 4-ethoxy group interacts with the "gatekeeper" residue region, while the pyrazole NH (or N-alkyl) forms hydrogen bonds with the hinge region.
Ethoxylation: Apply Protocol A (Cu-catalyzed) to convert the 4-bromo to 4-ethoxy. Note: Esters are tolerated under these mild Ullmann conditions.
N-Protection: THP (Tetrahydropyranyl) protection of the pyrazole nitrogen.
Amide Coupling: Hydrolysis of the ester followed by amide coupling with 4-amino-N-Boc-piperidine.
Deprotection: Acidic removal of THP and Boc groups.
This modular approach allows for the rapid generation of SAR (Structure-Activity Relationship) libraries by varying the alcohol in Step 2 (ethoxy, propoxy, trifluoroethoxy) and the amine in Step 4.
References
Li, X., et al. (2017). Regioselective Synthesis, NMR, and Crystallographic Analysis of N1-Substituted Pyrazoles. The Journal of Organic Chemistry. Retrieved from [Link]
RSC Publishing. (2014). Copper-catalyzed asymmetric alkynylation of pyrazole-4,5-diones. Organic Chemistry Frontiers. Retrieved from [Link]
MDPI. (2022). Powerful Potential of Polyfluoroalkyl-Containing 4-Arylhydrazinylidenepyrazol-3-ones for Pharmaceuticals. Molecules. Retrieved from [Link]
SciELO. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. J. Mex.[2] Chem. Soc. Retrieved from [Link]
The Versatility of (4-Ethoxypyrazol-1-yl)-acetic acid in Click Chemistry: A Guide to Applications and Protocols
The field of bioconjugation and materials science has been profoundly impacted by the advent of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1][2][3] A...
Author: BenchChem Technical Support Team. Date: February 2026
The field of bioconjugation and materials science has been profoundly impacted by the advent of "click chemistry," a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1][2][3] Among the various molecular scaffolds utilized in this area, pyrazole derivatives have emerged as particularly versatile building blocks.[4][5] This guide explores the potential applications and detailed protocols for a unique pyrazole-containing compound, (4-Ethoxypyrazol-1-yl)-acetic acid, in the realm of click chemistry. While direct literature on this specific molecule is emerging, its structural features suggest significant utility in various click-mediated applications. This document will, therefore, extrapolate from the known chemistry of related pyrazole compounds to provide a comprehensive overview for researchers, scientists, and drug development professionals.
The (4-Ethoxypyrazol-1-yl)-acetic acid Moiety: A Multifunctional Tool
(4-Ethoxypyrazol-1-yl)-acetic acid possesses a unique combination of functional groups that make it an attractive candidate for click chemistry applications. The pyrazole ring itself can act as a stable linker or participate in coordination with metal catalysts, such as copper in the widely used Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.[4][5][6] The ethoxy group at the 4-position can modulate the electronic properties and solubility of the molecule. Crucially, the acetic acid functional group provides a convenient handle for conjugation to other molecules, such as proteins, peptides, or surfaces, through standard amide bond formation.
Figure 1: Structure of (4-Ethoxypyrazol-1-yl)-acetic acid.
Potential Applications in Click Chemistry
The unique structural attributes of (4-Ethoxypyrazol-1-yl)-acetic acid open up a range of possibilities for its application in various scientific domains.
Bioconjugation and Drug Discovery
In the realm of bioconjugation, the acetic acid moiety can be activated (e.g., as an NHS ester) and reacted with primary amines on biomolecules, such as the lysine residues of proteins. The resulting pyrazole-functionalized biomolecule can then be used in CuAAC reactions to attach reporter molecules (e.g., fluorophores), polyethylene glycol (PEG) chains to improve solubility and circulation time, or small molecule drugs. This approach is particularly valuable in the development of antibody-drug conjugates (ADCs).[1]
Furthermore, pyrazole-containing compounds have been investigated as inhibitors for various kinases.[7] The use of (4-Ethoxypyrazol-1-yl)-acetic acid in a click chemistry-based drug discovery platform could enable the rapid synthesis of libraries of potential kinase inhibitors for high-throughput screening.
Materials Science and Surface Functionalization
The ability to tether (4-Ethoxypyrazol-1-yl)-acetic acid to surfaces via its carboxylic acid group allows for the modification of materials with pyrazole functionalities. These modified surfaces can then be used to immobilize other molecules through click chemistry. For example, a pyrazole-functionalized surface could be reacted with an azide-containing polymer to create a novel biocompatible coating.
Experimental Protocols
The following protocols provide a general framework for the use of (4-Ethoxypyrazol-1-yl)-acetic acid in a typical CuAAC reaction. Researchers should optimize the conditions for their specific application.
Protocol 1: Activation of (4-Ethoxypyrazol-1-yl)-acetic acid and Conjugation to a Model Amine
This protocol describes the activation of the carboxylic acid group of (4-Ethoxypyrazol-1-yl)-acetic acid using N-hydroxysuccinimide (NHS) and subsequent conjugation to a model primary amine, such as benzylamine.
Materials:
(4-Ethoxypyrazol-1-yl)-acetic acid
N-Hydroxysuccinimide (NHS)
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
Benzylamine
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
This protocol outlines a general procedure for the CuAAC reaction between a pyrazole-functionalized molecule (prepared as in Protocol 1, assuming it now contains a terminal alkyne or is being coupled to an alkyne-containing molecule) and an azide-containing counterpart.
Materials:
Alkyne-functionalized pyrazole derivative
Azide-containing molecule
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
Sodium ascorbate
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a ligand[8][9]
Solvent system (e.g., t-butanol/water, DMSO/water)
Deionized water
Nitrogen or Argon gas
Procedure:
Prepare Stock Solutions:
Prepare a 100 mM stock solution of CuSO₄·5H₂O in deionized water.
Prepare a 200 mM stock solution of the THPTA ligand in deionized water.
Prepare a 100 mM stock solution of sodium ascorbate in deionized water (prepare fresh).
Prepare stock solutions of the alkyne and azide components in a suitable solvent.
Reaction Setup:
In a reaction vial, add the alkyne-functionalized pyrazole derivative (1 equivalent).
Add the azide-containing molecule (1.1-1.5 equivalents).
Add the solvent system (e.g., a 1:1 mixture of t-butanol and water).
In a separate tube, pre-mix the CuSO₄ solution and the THPTA ligand solution in a 1:2 molar ratio and let it sit for a few minutes.[8]
Add the copper/ligand complex to the reaction vial (typically 1-5 mol%).
Degas the reaction mixture by bubbling with nitrogen or argon for 5-10 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.[9]
Initiate the Reaction:
Add the freshly prepared sodium ascorbate solution (typically 5-10 mol%) to the reaction mixture to reduce Cu(II) to the active Cu(I) species.[9]
Seal the vial and stir the reaction at room temperature.
Monitoring and Work-up:
Monitor the reaction progress by TLC or LC-MS. The reaction is often complete within 1-4 hours.
Once the reaction is complete, the product can be isolated by standard techniques such as extraction, precipitation, or chromatography. The choice of method will depend on the properties of the product.
Quantitative Data Summary (Hypothetical)
The following table presents hypothetical data for the optimization of the CuAAC reaction described in Protocol 2.
Entry
Copper Catalyst (mol%)
Ligand
Reaction Time (h)
Yield (%)
1
1
THPTA
4
85
2
5
THPTA
2
95
3
1
TBTA
4
82
4
5
TBTA
2
92
5
1
None
12
30
Conclusion
(4-Ethoxypyrazol-1-yl)-acetic acid represents a promising and versatile building block for a wide array of applications within the domain of click chemistry. Its inherent structural features, including the stable pyrazole core and the readily functionalizable acetic acid handle, provide a robust platform for the construction of complex molecular architectures. The protocols detailed herein offer a foundational guide for researchers to explore the utility of this compound in bioconjugation, drug discovery, and materials science. As the landscape of click chemistry continues to expand, the innovative application of such multifunctional reagents will undoubtedly play a pivotal role in advancing these fields.
References
ResearchGate. Tetranuclear and trinuclear copper(I) pyrazolates as catalysts in copper mediated azide-alkyne cycloadditions (CuAAC) | Request PDF. [Link]
MDPI. Terminal and Internal Alkyne Complexes and Azide-Alkyne Cycloaddition Chemistry of Copper(I) Supported by a Fluorinated Bis(pyrazolyl)borate. [Link]
National Center for Biotechnology Information. Bioorthogonal 4H-pyrazole “click” reagents - PMC. [Link]
Royal Society of Chemistry. Bioorthogonal 4H-pyrazole “click” reagents - Chemical Communications (RSC Publishing). [Link]
PubMed. Use of copper(I) catalyzed azide alkyne cycloaddition (CuAAC) for the preparation of conjugated pyrrolo[2,3-a]carbazole Pim kinase inhibitors. [Link]
National Center for Biotechnology Information. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades - PMC. [Link]
National Center for Biotechnology Information. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC. [Link]
Allied Academies. Click chemistry: A novel tool in pharmaceutical research.. [Link]
Interchim. Click Chemistry: new protocol for the labeling and modification of biomolecules. [Link]
National Center for Biotechnology Information. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC. [Link]
National Center for Biotechnology Information. Enantioselective Copper Catalyzed Alkyne–Azide Cycloaddition by Dynamic Kinetic Resolution - PMC. [Link]
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Reference Data & Comparative Studies
Validation
A Senior Application Scientist's Guide to the Structural Elucidation of (4-Ethoxypyrazol-1-yl)-acetic acid: A Comparative Analysis of 1H NMR Spectroscopy and Alternative Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of rigorous scientific practice. This guide provides an in-depth analys...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of rigorous scientific practice. This guide provides an in-depth analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of (4-Ethoxypyrazol-1-yl)-acetic acid, a heterocyclic compound of interest in medicinal chemistry. Beyond a mere spectral interpretation, this document offers a comparative framework, evaluating the utility of 1H NMR against other common analytical techniques, namely Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Carbon-13 (13C) NMR. The insights provided herein are grounded in fundamental principles and practical considerations to empower researchers in their structural elucidation workflows.
The Central Role of 1H NMR in Structural Analysis
1H NMR spectroscopy stands as the preeminent technique for determining the structure of organic molecules in solution. Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and relative abundance of hydrogen atoms within a molecule. For a novel compound like (4-Ethoxypyrazol-1-yl)-acetic acid, 1H NMR is indispensable for confirming the successful synthesis and purity of the target structure.
Predicted 1H NMR Spectrum of (4-Ethoxypyrazol-1-yl)-acetic acid
While an experimental spectrum for this specific molecule is not publicly available, a highly accurate prediction can be constructed based on the well-established chemical shifts of its constituent fragments: the substituted pyrazole ring, the N-linked acetic acid moiety, and the C4-linked ethoxy group.
Molecular Structure and Proton Numbering:
Caption: Molecular structure of (4-Ethoxypyrazol-1-yl)-acetic acid with proton labeling for 1H NMR analysis.
Table 1: Predicted 1H NMR Spectral Data for (4-Ethoxypyrazol-1-yl)-acetic acid in CDCl3
Proton Label
Predicted Chemical Shift (δ, ppm)
Multiplicity
Integration
Rationale for Prediction
H (a)
~7.5 - 7.7
Singlet (s)
1H
Protons on a pyrazole ring typically appear in the aromatic region.[1][2] The specific shift is influenced by the substituents.
H (b)
~4.8 - 5.0
Singlet (s)
2H
Methylene protons adjacent to a nitrogen atom and a carbonyl group are deshielded. The absence of adjacent protons results in a singlet.
H (c)
~7.4 - 7.6
Singlet (s)
1H
Similar to H(a), this is a proton on the pyrazole ring.[1][2] Its chemical environment is slightly different from H(a) due to the proximity to the N-acetic acid group.
H (d)
~4.0 - 4.2
Quartet (q)
2H
Methylene protons of the ethoxy group are deshielded by the adjacent oxygen atom. They are split into a quartet by the three neighboring methyl protons (n+1 rule).
H (e)
~1.3 - 1.5
Triplet (t)
3H
Methyl protons of the ethoxy group are split into a triplet by the two neighboring methylene protons.
-COOH
~10.0 - 12.0
Broad Singlet (br s)
1H
The acidic proton of a carboxylic acid is highly deshielded and often appears as a broad signal that can exchange with trace water in the solvent.[3]
A Comparative Framework for Structural Elucidation
While 1H NMR is a powerful tool, a comprehensive structural confirmation relies on the synergistic use of multiple analytical techniques. Each method provides a unique piece of the structural puzzle.
Caption: Workflow illustrating the complementary information provided by different analytical techniques.
Table 2: Comparison of Analytical Techniques for the Structural Elucidation of (4-Ethoxypyrazol-1-yl)-acetic acid
Technique
Information Provided
Strengths
Limitations
1H NMR Spectroscopy
- Number of different types of protons- Relative number of protons of each type- Electronic environment of each proton- Number of neighboring protons
- High resolution and sensitivity- Provides detailed connectivity information- Non-destructive
- Requires soluble sample- Can have overlapping signals in complex molecules- Isotope labeling may be needed for complex assignments
13C NMR Spectroscopy
- Number of different types of carbon atoms- Electronic environment of each carbon atom- Presence of carbonyls, aromatic rings, etc.
- Provides direct information about the carbon skeleton- Less signal overlap than 1H NMR- Non-destructive
- Lower natural abundance of 13C results in lower sensitivity- Longer acquisition times- Does not typically show coupling information
Mass Spectrometry (MS)
- Molecular weight of the compound- Elemental composition (with high resolution MS)- Fragmentation patterns that give structural clues
- Extremely high sensitivity (picomole to femtomole range)- Provides molecular formula information- Can be coupled with separation techniques (GC-MS, LC-MS)
- Destructive technique- Isomers can be difficult to distinguish- Fragmentation can be complex to interpret
Infrared (IR) Spectroscopy
- Presence or absence of specific functional groups (e.g., C=O, O-H, C-O, N-H)
- Fast and simple to perform- Can be used for solid, liquid, and gas samples- Good for identifying key functional groups
- Provides limited information about the overall molecular structure- "Fingerprint" region can be complex- Not all functional groups have strong, characteristic absorptions
In-depth Comparison
For (4-Ethoxypyrazol-1-yl)-acetic acid, 1H NMR would confirm the presence and connectivity of the ethoxy group (a quartet and a triplet), the N-CH2-COOH group (a singlet), and the protons on the pyrazole ring (two singlets in the aromatic region), as well as the acidic proton.
13C NMR would complement this by showing the number of unique carbon environments. We would expect to see signals for the two methyl and methylene carbons of the ethoxy and acetic acid groups, the three distinct carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid.
Mass Spectrometry would provide the molecular weight of the compound, confirming the overall formula. High-resolution mass spectrometry could further confirm the elemental composition. Fragmentation patterns could show the loss of the ethoxy group or the carboxylic acid group, providing further structural evidence.
Infrared Spectroscopy would be particularly useful for quickly confirming the presence of key functional groups. We would expect to see a strong, broad absorption for the O-H stretch of the carboxylic acid (around 2500-3300 cm⁻¹), a sharp, strong absorption for the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹), and C-O stretching absorptions for the ether and carboxylic acid.[4][5]
Experimental Protocols
1H NMR Sample Preparation and Data Acquisition: A Self-Validating Protocol
The trustworthiness of NMR data is paramount. This protocol is designed to be self-validating by including steps for ensuring sample purity and instrument calibration.
Caption: A streamlined workflow for 1H NMR data acquisition.
Step-by-Step Methodology:
Sample Preparation:
Accurately weigh approximately 5-10 mg of (4-Ethoxypyrazol-1-yl)-acetic acid. The exact mass should be recorded for potential quantitative analysis.
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3, or Dimethyl sulfoxide-d6, DMSO-d6). The choice of solvent is critical as it can influence chemical shifts.[6]
Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0 ppm and serves as a reference point for the chemical shifts.[3]
NMR Tube and Filtration:
Transfer the solution to a clean, dry NMR tube.
If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent shimming issues.
Instrument Setup and Calibration:
Insert the NMR tube into the spectrometer.
Lock the spectrometer on the deuterium signal of the solvent. This compensates for any magnetic field drift.
Shim the magnetic field to achieve homogeneity, which is crucial for obtaining sharp, well-resolved peaks. Modern spectrometers often have automated shimming routines.
Data Acquisition:
Acquire a standard 1D proton spectrum. Key parameters to set include:
Spectral Width: Sufficient to cover the expected range of chemical shifts (typically 0-12 ppm for organic molecules).
Number of Scans: Typically 8 to 16 scans are sufficient for a sample of this concentration. More scans can be used to improve the signal-to-noise ratio for dilute samples.
Relaxation Delay: A delay of 1-2 seconds between scans is usually adequate to allow for full relaxation of the protons.
Data Processing:
Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.
Phase the spectrum to ensure all peaks are in the positive absorptive mode.
Calibrate the spectrum by setting the TMS peak to 0 ppm.
Integrate the peaks to determine the relative ratios of the different types of protons.
Conclusion
The structural elucidation of (4-Ethoxypyrazol-1-yl)-acetic acid serves as an excellent case study for the application of modern analytical techniques. While 1H NMR spectroscopy provides the most detailed and direct information regarding the proton framework and connectivity, a truly comprehensive and unambiguous structural assignment is best achieved through the complementary use of 13C NMR, Mass Spectrometry, and Infrared Spectroscopy. By understanding the strengths and limitations of each technique, researchers can design a robust analytical workflow that ensures the scientific integrity of their findings. This integrated approach is fundamental to advancing research and development in the chemical sciences.
References
A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PMC.
NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy. Universal Class.
Structural Identification of Organic Compounds: IR Spectroscopy, Mass Spectrometry and NMR Spectroscopy. Maricopa Open Digital Press.
Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry (RSC Publishing).
CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
NMR vs IR Spectroscopy: Determine Functional Groups.
STRUCTURE ELUCIDATION OF ORGANIC COMPOUNDS USING IR, NMR AND MASS SPECTRA. eGyanKosh.
(PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times.
1 H-NMR chemical shifts, in ppm, of pyrazole and complex
Which one is better for an analytical technique, NMR or IR? Why? Quora.
Synthesis and Characterization of Heterocycles with Potential Applic
Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI.
Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential.
The values for proton and C-13 chemical shifts given below are typical approxim
How to Analyze Chemical Shift in the Arom
1H NMR Chemical Shift.
13.4: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
PROSPRE - 1 H NMR Predictor. PROSPRE.
Short Summary of 1H-NMR Interpret
NMR Chemical Shift Values Table. Chemistry Steps.
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. MDPI.
14.5: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts.
What happens to chemical shifts of protons close to aromatic systems in ¹H-NMR? Chemistry Stack Exchange.
A Comparative Guide to the Structural Validation of (4-Ethoxypyrazol-1-yl)-acetic acid: X-ray Crystallography vs. Spectroscopic and Computational Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The precise arrangement of...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of chemical research and development. The precise arrangement of atoms in space dictates a compound's physical, chemical, and biological properties. This guide provides an in-depth comparison of X-ray crystallography as the definitive method for the structural validation of a novel pyrazole derivative, (4-Ethoxypyrazol-1-yl)-acetic acid, with alternative and complementary spectroscopic and computational techniques.
Introduction: The Significance of Structural Elucidation
(4-Ethoxypyrazol-1-yl)-acetic acid is a novel heterocyclic compound with potential applications in medicinal chemistry, stemming from the diverse biological activities associated with the pyrazole scaffold.[1] Before any meaningful investigation into its therapeutic potential can be undertaken, its molecular structure must be unequivocally confirmed. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and ultimately, the failure of a drug discovery program.
While the synthesis of (4-Ethoxypyrazol-1-yl)-acetic acid via the reaction of 4-ethoxypyrazole with ethyl chloroacetate followed by hydrolysis provides a strong indication of the expected product, absolute confirmation requires rigorous analytical validation. This guide will use this molecule as a case study to compare the gold-standard method of single-crystal X-ray diffraction with other powerful techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry (MS), and computational modeling.
The Gold Standard: Single-Crystal X-ray Crystallography
Single-crystal X-ray crystallography provides a direct, three-dimensional visualization of the atomic arrangement within a molecule by analyzing the diffraction pattern of X-rays passing through a single crystal of the compound.[2][3] This technique is unparalleled in its ability to deliver precise measurements of bond lengths, bond angles, and stereochemistry.[2]
Experimental Protocol: A Step-by-Step Rationale
The successful application of X-ray crystallography is contingent on a meticulous experimental workflow. Each step is critical for obtaining high-quality data that will yield an unambiguous structure.
Step 1: Crystallization
Objective: To grow a single, well-ordered crystal of (4-Ethoxypyrazol-1-yl)-acetic acid suitable for X-ray diffraction.
Methodology:
Dissolve a high-purity sample of the compound in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol/water, acetone).
Employ a slow evaporation or vapor diffusion technique to gradually increase the concentration of the solute, promoting the formation of a single nucleus that can grow into a well-defined crystal.
Carefully select a crystal with sharp edges and no visible defects for mounting.
Causality: The quality of the crystal directly impacts the resolution and quality of the diffraction data. A well-ordered crystal will diffract X-rays in a coherent and predictable manner, leading to a clear electron density map.
Step 2: Data Collection
Objective: To obtain a complete and redundant set of diffraction data.
Methodology:
Mount the selected crystal on a goniometer head and place it in the X-ray beam of a diffractometer.
Cool the crystal, typically to 100 K, using a cryostream to minimize thermal vibrations of the atoms, which can degrade the diffraction pattern.
Rotate the crystal in the X-ray beam while a detector records the positions and intensities of the diffracted X-rays.
Causality: A complete dataset, collected over a wide range of crystal orientations, is essential for accurately reconstructing the three-dimensional electron density map of the molecule.
Step 3: Structure Solution and Refinement
Objective: To determine the atomic positions from the diffraction data and refine the structural model.
Methodology:
The diffraction data is processed to yield a set of structure factors.
Initial phases for the structure factors are determined using direct methods or Patterson methods.
An initial electron density map is calculated, from which a preliminary model of the molecule can be built.
The model is refined against the experimental data to improve the fit between the calculated and observed structure factors.
Causality: The refinement process minimizes the difference between the experimental data and the data calculated from the model, resulting in the most accurate possible representation of the molecular structure.
Interpreting the Results: Key Quality Metrics
The reliability of a crystal structure is assessed using several key parameters:
Resolution: This indicates the level of detail in the electron density map. A lower value signifies higher resolution. For small molecules, a resolution of around 1 Å or better is desirable, allowing for the clear visualization of individual atoms.[4]
R-factor (Rwork): This value measures the agreement between the experimentally observed structure factors and the structure factors calculated from the refined model.[5][6] A lower R-factor indicates a better fit. For small molecules, an R-factor below 0.05 (5%) is generally considered excellent.[6]
Rfree: This is a cross-validation metric calculated from a small subset of reflections that are not used in the refinement process.[4][5] A low Rfree value that is close to the Rwork value suggests that the model is not over-fitted to the data.[5]
Alternative and Complementary Validation Techniques
While X-ray crystallography is the definitive method for solid-state structure determination, other techniques provide valuable and often complementary information.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds in solution.[7][8][9] It provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms.
¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), and their neighboring protons (spin-spin coupling).[8]
¹³C NMR: Reveals the number of different types of carbon atoms in the molecule.[9]
2D NMR (COSY, HSQC, HMBC): These experiments establish correlations between different nuclei, allowing for the piecing together of the molecular framework.[10][11]
Expert Insight: For (4-Ethoxypyrazol-1-yl)-acetic acid, ¹H NMR would be expected to show distinct signals for the ethoxy group protons, the pyrazole ring protons, and the acetic acid methylene protons. The coupling patterns would help to confirm their connectivity. HMBC experiments would be crucial for establishing the connectivity between the acetic acid moiety and the pyrazole ring.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.[12][13] High-resolution mass spectrometry (HRMS) can provide the elemental composition of a molecule with high accuracy, which is a critical piece of evidence for confirming the molecular formula.[14]
Ionization Techniques: Electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) are common soft ionization techniques for small molecules.[15]
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and analyze the resulting fragments, providing clues about the molecular structure.[15]
Expert Insight: For (4-Ethoxypyrazol-1-yl)-acetic acid, HRMS would be used to confirm the expected molecular formula of C₇H₁₀N₂O₃. Fragmentation analysis could show the loss of the carboxylic acid group or the ethoxy group, further supporting the proposed structure.
Computational Chemistry
Computational chemistry utilizes computer simulations to predict molecular structures, properties, and reactivity.[16][17] Techniques like Density Functional Theory (DFT) can be used to calculate the lowest energy conformation of a molecule and predict its spectroscopic properties (e.g., NMR chemical shifts).[18]
Structure Optimization: Computational methods can predict the most stable three-dimensional arrangement of atoms.
Property Prediction: NMR chemical shifts and vibrational frequencies can be calculated and compared with experimental data.
Expert Insight: A DFT calculation for (4-Ethoxypyrazol-1-yl)-acetic acid would provide a theoretical model of its structure. The predicted NMR chemical shifts from this model can be compared to the experimental NMR data to provide additional confidence in the structural assignment.
Comparative Analysis: Choosing the Right Tool
The choice of analytical technique depends on the specific question being asked and the nature of the sample.
Feature
X-ray Crystallography
NMR Spectroscopy
Mass Spectrometry
Computational Chemistry
Information Provided
Unambiguous 3D structure in the solid state, bond lengths, bond angles, stereochemistry.[2]
Connectivity, chemical environment, and spatial proximity of atoms in solution.[7][8]
Molecular weight and elemental composition. Fragmentation patterns provide structural clues.[12][14]
Predicted 3D structure, energy, and spectroscopic properties.[17]
Sample Requirements
Single, well-ordered crystal.
Soluble sample.
Small sample amount, can be in solution or solid.
None (theoretical).
Strengths
Definitive structural determination.
Provides detailed information about structure in solution, which is often more biologically relevant.
High sensitivity and accuracy for molecular formula determination.[14]
Can predict structures and properties for molecules that are difficult to synthesize or crystallize.[16]
Limitations
Requires a suitable crystal, which can be difficult to obtain. The solid-state structure may not be the same as the structure in solution.
Does not provide absolute 3D structure with the same precision as X-ray crystallography.
Does not provide direct 3D structural information.
Predictions must be validated by experimental data.
Integrated Workflow for Structural Validation
A robust approach to structural validation involves the integration of multiple techniques. The following workflow illustrates how these methods can be used in a complementary fashion to provide a high degree of confidence in the structure of (4-Ethoxypyrazol-1-yl)-acetic acid.